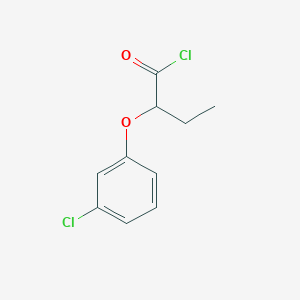
2-(3-Chlorophenoxy)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenoxy)butanoyl chloride is a chemical compound with the molecular formula C10H10Cl2O2 . It has an average mass of 233.091 Da and a monoisotopic mass of 232.005783 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . More detailed structural information might be available in the referenced databases .Applications De Recherche Scientifique
Stereoisomeric Influence on Chloride Ion Channels
2-(3-Chlorophenoxy)butanoyl chloride and its analogues are critical in studying the stereochemistry of chloride ion channels. Chiral analogues of this compound, such as 2-(p-chlorophenoxy)propionic acid and 2-(p-chlorophenoxy)butyric acid, have shown significant effects on chloride ion flux in skeletal muscle membranes. The stereochemistry of these compounds plays a crucial role, with the S-(-) isomers substantially decreasing chloride membrane conductance while the R-(+) isomers being virtually ineffective. This suggests a stereospecific binding site or receptor in the chloride channel regulating chloride ion flux, important for understanding muscle contractions and nerve impulses (Bettoni et al., 1987).
Friedel-Crafts Reaction Mechanism
In the realm of organic synthesis, this compound is involved in Friedel-Crafts reactions. This compound, when complexed with aluminium chloride, reacts with ethene to form rearranged di-addition products and undergoes intramolecular cyclization when a π-system is appropriately situated. This provides valuable insights into the molecular rearrangements and mechanisms of the Friedel-Crafts reaction, which is pivotal in synthesizing various aromatic compounds (Bates et al., 1991).
Electrochemical Synthesis and Reactions
The electrochemical synthesis of chlorinated organic compounds, including this compound derivatives, has been demonstrated to be an effective method. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a derivative, was prepared through electrooxidative double ene-type chlorination, showing the versatility of electrochemical methods in synthesizing functionally diverse organic compounds (Uneyama et al., 1983).
Stereo and Regioselectivity in Chemical Reactions
This compound is involved in studies concerning the stereo and regioselectivity of chemical reactions, such as the ring-opening of epoxides. These studies help in understanding how different solvents and reaction conditions can influence the outcome of organic reactions, playing a crucial role in the field of synthetic chemistry (Inoue et al., 1976).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s recommended to remove all contaminated clothing and rinse the skin with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMRGMNBDJDUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

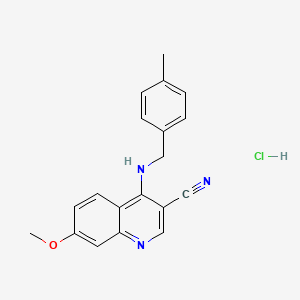
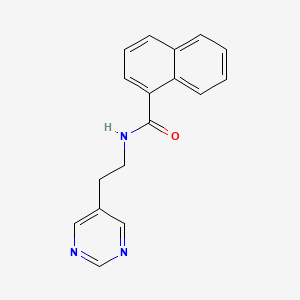
![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)
![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)
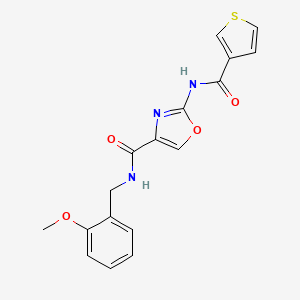
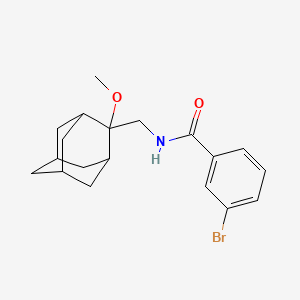
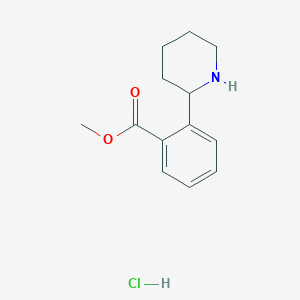
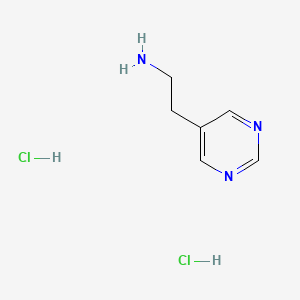
![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B2643214.png)
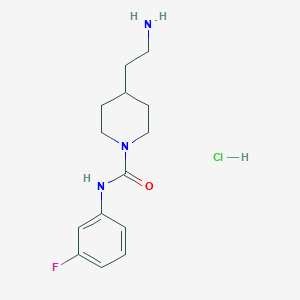
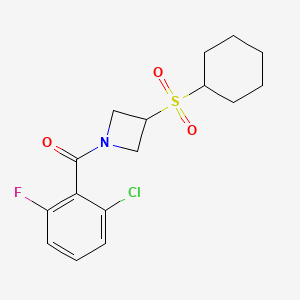
![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2643219.png)